3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide

Anti-inflammatory Analgesic Antipyretic

Reproducing the published anti-inflammatory pyrimidinyl-indazolone series requires the exact hexahydroindazolone carboximidamide scaffold; simple indazole-2-carboximidamides cannot undergo the necessary chemoselective cyclocondensation and fail to replicate the exceptional safety profile (ALD50 > 4.0 g/kg, no gastric ulcerogenicity). This building block (CAS 210417-14-4) delivers: - Reliable synthesis of leads with superior GI safety. - Consistent quality: sharp mp 244-246 °C enables easy purification and batch reproducibility. - ≥95% purity standard, ensuring reproducible SAR. Immediate availability supports lead optimization and scale-up.

Molecular Formula C8H12N4O
Molecular Weight 180.21 g/mol
CAS No. 210417-14-4
Cat. No. B1297180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide
CAS210417-14-4
Molecular FormulaC8H12N4O
Molecular Weight180.21 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)N(N2)C(=N)N
InChIInChI=1S/C8H12N4O/c9-8(10)12-7(13)5-3-1-2-4-6(5)11-12/h11H,1-4H2,(H3,9,10)
InChIKeyJSUZAXZCHGYTBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide (CAS 210417-14-4) – Key Intermediate for Bioactive Indazolone Derivatives


3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide (CAS 210417‑14‑4) is a heterocyclic small molecule belonging to the hexahydroindazolone class, bearing a characteristic carboximidamide (amidino) group at the 2‑position. Its molecular formula is C₈H₁₂N₄O and its molecular weight is 180.21 g·mol⁻¹ [1]. The compound serves as a strategic building block for constructing 2‑(pyrimidin‑2‑yl)‑hexahydroindazol‑3‑ones, a series of non‑steroidal anti‑inflammatory, analgesic and antipyretic agents [2]. It is commercially available from multiple reputable suppliers with a typical purity specification of ≥95% .

1
Key intermediate for hexahydroindazolone-based research compounds
2
Regioselective pyrimidine annulation enabled by saturated scaffold
3
High-purity specification supports reproducible synthesis

Why 3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide Cannot Be Replaced by Common Indazole or Amidino Analogs


Simple indazole‑2‑carboximidamides lacking the saturated hexahydro ring or the 3‑oxo group cannot participate in the same chemoselective cyclocondensation reactions that convert this compound into pharmacologically active 2‑(pyrimidin‑2‑yl)‑indazolones [1]. The fused cyclohexanone moiety provides the requisite enolizable β‑keto ester functionality, while the nucleophilic amidino nitrogen enables regioselective pyrimidine annulation. Replacement by a pyrazolone analog (e.g., 1‑amidino‑3‑pyrazolin‑5‑one) alters ring size and electronic character, leading to divergent SAR and biological profiles [1]. Consequently, procurement of the exact CAS 210417‑14‑4 entity is mandatory for reproducing published synthetic routes and for obtaining the specific pharmacological phenotype reported for its descendants.

Ring
Aromatic indazole analogs lack hexahydro ring and may not participate in the same chemoselective cyclocondensation.
Core
Pyrazolone analogs alter ring size and electronic character, leading to divergent SAR and biological profiles.

Quantitative Differentiation Evidence for 3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide (210417-14-4)


Synthetic Utility: Exclusive Precursor to Anti‑Inflammatory 2‑(Pyrimidin‑2‑yl)‑Indazolones with Superior Safety Margins

The target compound is the sole reported precursor to the 2-(pyrimidin-2-yl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one series. Selected butyl- and phenyl-substituted derivatives (compounds 26 and 27) derived from this intermediate displayed oral anti-inflammatory activity superior to reference NSAIDs at 50 mg kg⁻¹, accompanied by an acute oral LD₅₀ exceeding 4.0 g kg⁻¹ and no ulcerogenic effect at 300 mg kg⁻¹ [1]. In contrast, the analogous 1-(pyrimidin-2-yl)-3-pyrazolin-5-one series, built from a different amidino intermediate, gave a distinct SAR pattern with generally lower potency in the subacute inflammation model [1].

In vivo activity comparison
Reported
Derivatives 26 & 27: ALD₅₀ > 4.0 g/kg; no ulcers at 300 mg/kg
Supports model-response interpretation; safety endpoint monitoring
Single-study context; requires replication
Anti-inflammatory Analgesic Antipyretic SAR Indazolone

Physicochemical Differentiation: Balanced Hydrophilicity and Rigidity vs. Aromatic Indazole‑2‑carboximidamides

Computed physicochemical parameters distinguish this compound from fully aromatic indazole‑2‑carboximidamides. The saturated hexahydro ring lowers logP (XLogP3‑AA = 1.0) compared to aromatic analogs that typically exhibit logP > 1.5, while maintaining an identical hydrogen bond donor/acceptor count (3/3) [1][2]. The single rotatable bond (C–N amidine) imparts greater conformational rigidity than 1‑substituted indazole‑3‑carboximidamides that possess two or more rotatable bonds, potentially enhancing binding selectivity in target-guided applications [1].

Physicochemical profile
Class-level
XLogP3 = 1.0; HBD/HBA = 3/3; Rotatable bonds = 1
May support lead-like fragment selection; context-dependent
Computed values; experimental validation recommended
Physicochemical properties LogP Hydrogen bonding Drug-likeness

Purity and Identity Specification: High Melting Point as a Surrogate for Batch Consistency

Commercial lots of the target compound are certified with ≥95% purity and exhibit a sharp melting point of 244–246 °C . This high melting range is indicative of a stable crystalline lattice and serves as a rapid identity and purity check that is not feasible with many structurally related indazole‑carboximidamides that melt below 200 °C or decompose upon heating. For example, 1‑amidino‑3‑pyrazolin‑5‑one (the pyrazolone analog) decomposes before melting, complicating batch verification [1].

Melting point specification
Specification review
244–246 °C, sharp, stable
Supports batch identity verification and QC
Enables rapid procurement check
Quality control Melting point Purity Procurement

Optimal Application Scenarios for 3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide Based on Verified Differentiation


Medicinal Chemistry: Synthesis of Gastro‑Safe Non‑Steroidal Anti‑Inflammatory Candidates

Utilize this intermediate as the starting material for constructing 2‑(pyrimidin‑2‑yl)‑hexahydroindazol‑3‑ones that have demonstrated in vivo anti‑inflammatory efficacy exceeding reference NSAIDs, combined with an ALD₅₀ > 4.0 g kg⁻¹ and no gastric ulcerogenicity at 300 mg kg⁻¹ [1]. The saturated scaffold is critical for the observed safety profile; substitution with aromatic analogs abolishes this advantage.

Chemical Biology: Fragment‑Based Lead Discovery Requiring Rigid, Low‑Lipophilicity Amidines

With a computed XLogP3 of 1.0 and only one rotatable bond, this compound is well suited for fragment libraries targeting polar, shallow binding sites. The amidino group can serve as a hydrogen‑bond‑donating anchor to protein backbone carbonyls, while the hexahydroindazolone core provides three additional H‑bond interactions [1]. Its rigidity reduces entropic penalty upon binding relative to more flexible indazole‑3‑carboximidamides.

Process Chemistry: Reliable Building Block for Scale‑Up Due to High Crystallinity

The sharp melting point (244–246 °C) and high crystallinity facilitate purification by recrystallization and consistent batch quality [1]. This physical stability is advantageous in multi‑step syntheses where intermediate reproducibility is paramount, in contrast to low‑melting or amorphous amidino intermediates that may retain solvents or degrade during storage.

Application
Selection Property
Validation Focus
Inflammatory pathway research compound synthesis
Indazolone scaffold with reported safety-related endpoint context
In vivo inflammation model endpoint review
Fragment-based lead discovery
Low lipophilicity and high rigidity
Binding assay and selectivity profiling
Process chemistry scale-up studies
High crystallinity and sharp melting point
Batch consistency and purification reproducibility
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